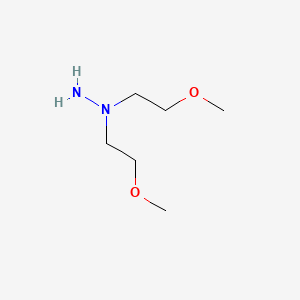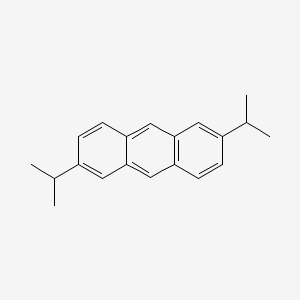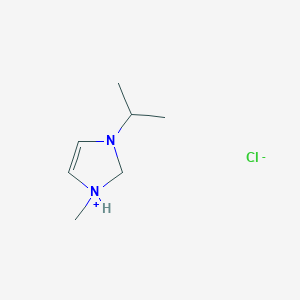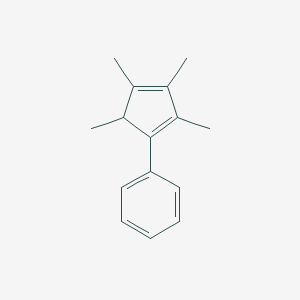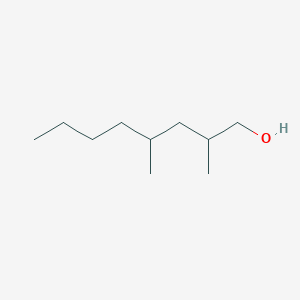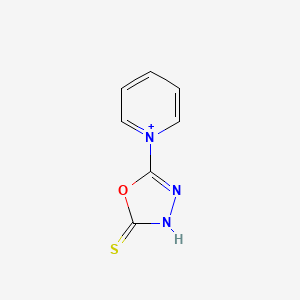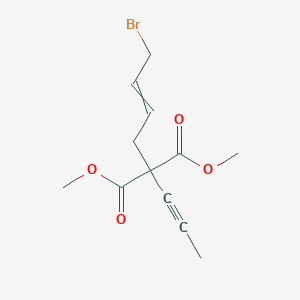
4-Amino-2-azidonaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-azidonaphthalene-1-sulfonic acid is a chemical compound derived from naphthalene, characterized by the presence of amino, azido, and sulfonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-azidonaphthalene-1-sulfonic acid typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.
Sulfonation: The amino group is sulfonated to form 4-amino-2-naphthalenesulfonic acid.
Azidation: Finally, the amino group is converted to an azido group through a diazotization reaction followed by substitution with sodium azide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-azidonaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-azidonaphthalene-1-sulfonic acid involves its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming triazoles which are useful in click chemistry.
Amino Group: Can participate in nucleophilic substitution and condensation reactions.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous solutions and can act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Aminonaphthalene-1-sulfonic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-Amino-2-azidonaphthalene-1-sulfonic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it particularly valuable in click chemistry and other synthetic applications.
Eigenschaften
CAS-Nummer |
138048-54-1 |
|---|---|
Molekularformel |
C10H8N4O3S |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
4-amino-2-azidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N4O3S/c11-8-5-9(13-14-12)10(18(15,16)17)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,15,16,17) |
InChI-Schlüssel |
HZFGUEFEICMPKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)O)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


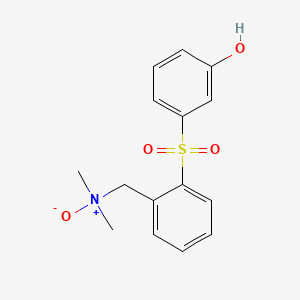

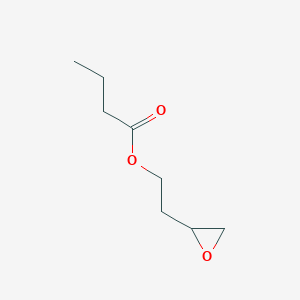
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

oxophosphanium](/img/structure/B14287657.png)

